molecular formula C15H19N3O5 B1668430 Carboquone CAS No. 24279-91-2

Carboquone

Cat. No.: B1668430
CAS No.: 24279-91-2
M. Wt: 321.33 g/mol
InChI Key: SHHKQEUPHAENFK-UHFFFAOYSA-N
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Description

Carboquone, also known as carbazilquinone or esquinone, is an alkylating agent structurally similar to mitomycin. It has been found effective in the treatment of leukemia and various other neoplasms in mice. it causes leukemia and thrombocytopenia in almost all human patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carboquone is synthesized through a series of chemical reactions involving the formation of aziridine rings. The synthetic route typically involves the reaction of 2,5-bis(1-aziridinyl)-3-(2-hydroxy-1-methanoxyethyl)-6-methyl-p-benzoquinone with appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: Carboquone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Carboquone has several scientific research applications, including:

Mechanism of Action

Carboquone exerts its effects primarily through the formation of cross-links between DNA strands. Upon entering a cancer cell, this compound undergoes metabolic activation to form highly reactive intermediates. These intermediates then form covalent bonds with DNA, leading to the inhibition of DNA replication and transcription, ultimately causing cell death .

Comparison with Similar Compounds

Carboquone is structurally similar to other alkylating agents such as mitomycin and aziridine derivatives. it is unique in its specific mechanism of action and its effectiveness in certain types of cancer treatments. Similar compounds include:

This compound’s uniqueness lies in its specific molecular structure, which allows it to form highly reactive intermediates that effectively cross-link DNA strands, making it a potent chemotherapeutic agent .

Properties

IUPAC Name

[2-[2,5-bis(aziridin-1-yl)-4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl]-2-methoxyethyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-8-11(17-3-4-17)14(20)10(9(22-2)7-23-15(16)21)12(13(8)19)18-5-6-18/h9H,3-7H2,1-2H3,(H2,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHKQEUPHAENFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)N2CC2)C(COC(=O)N)OC)N3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046870
Record name Carboquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24279-91-2
Record name Carboquone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24279-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carboquone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024279912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carboquone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13677
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name carboquone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134679
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carboquone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARBOQUONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CB0HBT12C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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